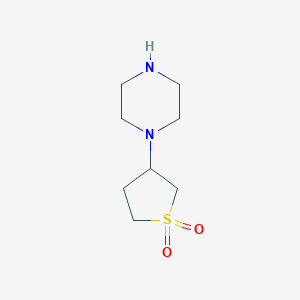

3-Piperazin-1-ylthiolane 1,1-dioxide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“3-Piperazin-1-ylthiolane 1,1-dioxide” is a chemical compound used in scientific research . It offers diverse applications due to its unique structure, making it valuable for drug development and catalysis studies.

Synthesis Analysis

The synthesis of similar compounds, such as 1,2,3-triazole-piperazin-benzo [b] [1,4]thiazine 1,1-dioxides, involves designing and creating a number of novel derivatives . The compounds are then investigated for their in vitro antibacterial and hemolytic activity .Molecular Structure Analysis

The molecular structure of “3-Piperazin-1-ylthiolane 1,1-dioxide” is characterized by its unique composition . It is used in various applications due to its unique structure.Chemical Reactions Analysis

The chemical reactions involving similar compounds, such as 3-cyanothiete 1,1-dioxide, have been studied . These reactions involve the addition of trimethylsilyl cyanide to readily available ketone .Applications De Recherche Scientifique

Antibacterial Activity

The structurally modified derivatives of 3-Piperazin-1-ylthiolane 1,1-dioxide have been synthesized and evaluated for their antibacterial properties. These compounds have shown activity against various bacterial strains, including Bacillus subtilis and Staphylococcus aureus . The antibacterial activity is assessed using methods like the agar diffusion test, and minimum inhibitory concentrations (MICs) are determined to quantify the effectiveness.

Antihypertensive Agents

Compounds with a 1,2,3-benzothiadiazine 1,1-dioxide scaffold, which is structurally related to 3-Piperazin-1-ylthiolane 1,1-dioxide, have been long used in human therapy as diuretic and antihypertensive agents . The pharmacological activities of these compounds are well-documented, and they play a significant role in managing hypertension and related cardiovascular conditions.

Diuretic Applications

Similar to their role as antihypertensive agents, the benzothiadiazine 1,1-dioxide derivatives are also employed as diuretics . These compounds aid in the removal of excess fluid from the body by increasing urine production, which is beneficial in conditions like edema associated with heart failure, liver cirrhosis, and renal diseases.

Anticancer Agents

The phthalazinone scaffold, related to 3-Piperazin-1-ylthiolane 1,1-dioxide, is used in the treatment of various diseases, including cancer . For instance, olaparib, a compound with a phthalazinone scaffold, is an anticancer agent used in the treatment of ovarian cancer. Research into similar structures could lead to the development of new anticancer medications.

Antidiabetic Therapy

Phthalazinone derivatives, which share structural features with 3-Piperazin-1-ylthiolane 1,1-dioxide, have been applied as antidiabetic agents . These compounds can be instrumental in the management of diabetes mellitus, offering a potential area of application for 3-Piperazin-1-ylthiolane 1,1-dioxide derivatives in antidiabetic drug development.

Antihistamine Effects

Azelastine, a marketed drug with a phthalazinone scaffold, is used as an antihistamine to treat allergy symptoms . Given the structural similarities, derivatives of 3-Piperazin-1-ylthiolane 1,1-dioxide could be explored for their potential antihistamine effects, providing relief from allergic reactions.

Mécanisme D'action

Propriétés

IUPAC Name |

3-piperazin-1-ylthiolane 1,1-dioxide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16N2O2S/c11-13(12)6-1-8(7-13)10-4-2-9-3-5-10/h8-9H,1-7H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNOXWQHELZMCQH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CS(=O)(=O)CC1N2CCNCC2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16N2O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Piperazin-1-ylthiolane 1,1-dioxide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2S)-2-[[(2S)-3-phenyl-2-(phenylmethoxycarbonylamino)propanoyl]amino]butanedioic acid](/img/structure/B169073.png)

![2-Benzyl-2,7-diazaspiro[3.5]nonan-1-one](/img/structure/B169081.png)

![2-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine](/img/structure/B169093.png)

![Ethyl 2-methylimidazo[1,2-a]pyridine-8-carboxylate](/img/structure/B169097.png)